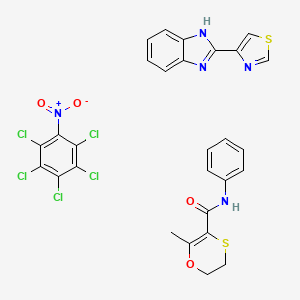
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene is a complex organic compound that combines multiple functional groups, including benzimidazole, thiazole, oxathiine, and nitrobenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazole involves multiple steps, starting with the preparation of benzimidazole derivatives. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired benzimidazole-thiazole compound .
For the synthesis of 6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide, a common approach involves the reaction of 2-aminothiophenol with methyl chloroformate to form the oxathiine ring . The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product .
The synthesis of 1,2,3,4,5-pentachloro-6-nitrobenzene typically involves the nitration of pentachlorobenzene using concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-benzimidazol-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Zinc dust, hydrazinium monoformate, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole and thiazole derivatives.
Reduction: Formation of amino derivatives from nitro compounds.
Substitution: Formation of substituted benzimidazole and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and enzyme inhibition agents.
Industry: Used in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1,3-thiazole involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(4-aminophenyl)benzimidazole and 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
Thiazole Derivatives: Compounds such as 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine.
Nitrobenzene Derivatives: Compounds such as 1,2,3,4,5-pentachloro-6-aminobenzene and 1,2,3,4,5-pentachloro-6-hydroxybenzene.
Uniqueness
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene is unique due to its combination of multiple functional groups, which confer diverse chemical properties and potential applications. The presence of benzimidazole, thiazole, oxathiine, and nitrobenzene moieties in a single molecule makes it a versatile compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
80123-68-8 |
|---|---|
Molekularformel |
C28H20Cl5N5O4S2 |
Molekulargewicht |
731.9 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C12H13NO2S.C10H7N3S.C6Cl5NO2/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h2-6H,7-8H2,1H3,(H,13,14);1-6H,(H,12,13); |
InChI-Schlüssel |
MVTUKTRSVKPLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















